molecular formula C6H10Cl4O B12613107 1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane CAS No. 651059-68-6

1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane

Cat. No.: B12613107
CAS No.: 651059-68-6
M. Wt: 239.9 g/mol
InChI Key: WZKYSMVCTDJJAR-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane is an organic compound classified as a chlorocarbon. It is a colorless, flammable liquid with a sweet odor. This compound is often used as an intermediate in the production of other chemicals and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane can be synthesized through the chlorination of propylene. The reaction involves the addition of chlorine to propylene, resulting in the formation of 1,2-dichloropropane. This intermediate can then undergo further chlorination and etherification to produce the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The production is often carried out in specialized reactors where reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated alcohols or acids.

    Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace chlorine atoms.

Major Products

    Oxidation: Chlorinated alcohols and acids.

    Reduction: Less chlorinated hydrocarbons or dechlorinated products.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of solvents, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloropropane: A chlorinated hydrocarbon with similar chemical properties but different applications.

    1,1-Dichloropropane: Another chlorinated compound with distinct reactivity and uses.

    Propylene dichloride: A related compound used in different industrial applications.

Uniqueness

1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

651059-68-6

Molecular Formula

C6H10Cl4O

Molecular Weight

239.9 g/mol

IUPAC Name

1,2-dichloro-2-(1,2-dichloropropan-2-yloxy)propane

InChI

InChI=1S/C6H10Cl4O/c1-5(9,3-7)11-6(2,10)4-8/h3-4H2,1-2H3

InChI Key

WZKYSMVCTDJJAR-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(OC(C)(CCl)Cl)Cl

Origin of Product

United States

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